

AMCA-X SE: A Detailed Guide for Tracking Protein Localization

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Compound of Interest

Compound Name: AMCA-X SE

Cat. No.: B15552252

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Application Notes

AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) is a blue fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules.[1][2] Its utility in tracking protein localization stems from its bright fluorescence, high photostability, and a reactive succinimidyl ester group that efficiently forms stable amide bonds with primary amines, such as the lysine residues on the surface of proteins.[1] The "X" in **AMCA-X SE** refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which can reduce the likelihood of quenching that may occur upon conjugation.

The blue fluorescence of **AMCA-X SE**, with an excitation maximum around 354 nm and an emission maximum around 442 nm, makes it an ideal candidate for multicolor imaging experiments, as its spectral properties have minimal overlap with commonly used green and red fluorophores.[1] This allows for the simultaneous visualization of multiple cellular components, providing a more comprehensive understanding of protein co-localization and interaction.

A key application of **AMCA-X SE** is in the study of protein translocation, a fundamental process in many cellular signaling pathways. Upon receiving a specific stimulus, many proteins move from one subcellular compartment to another to carry out their function. By labeling a protein of interest with **AMCA-X SE**, researchers can visualize and quantify its movement in real-time or in fixed cells, providing critical insights into the dynamics of cellular signaling.

Quantitative Data

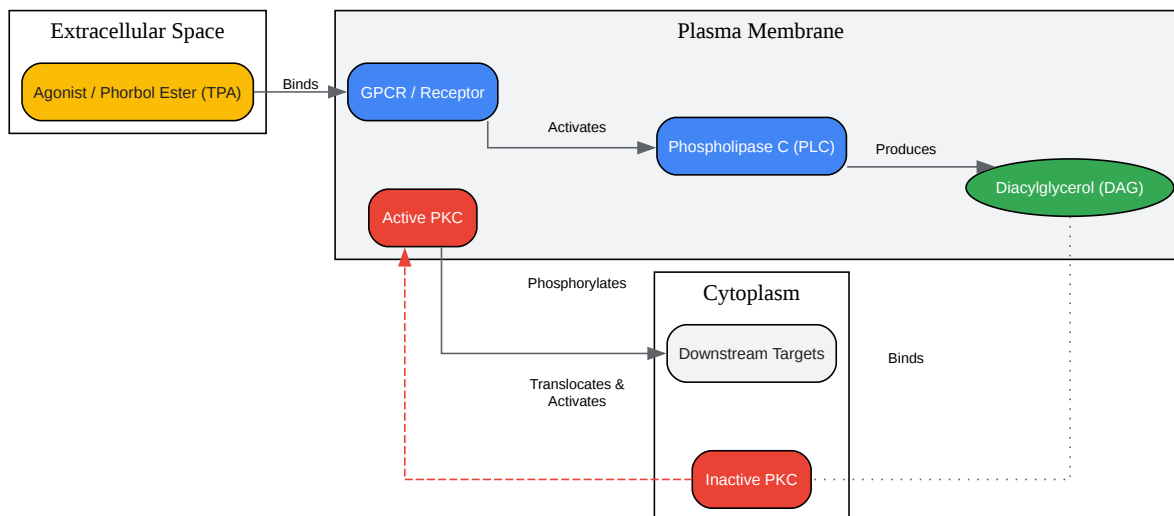
A summary of the key photophysical and chemical properties of **AMCA-X SE** is presented below for easy reference and comparison.

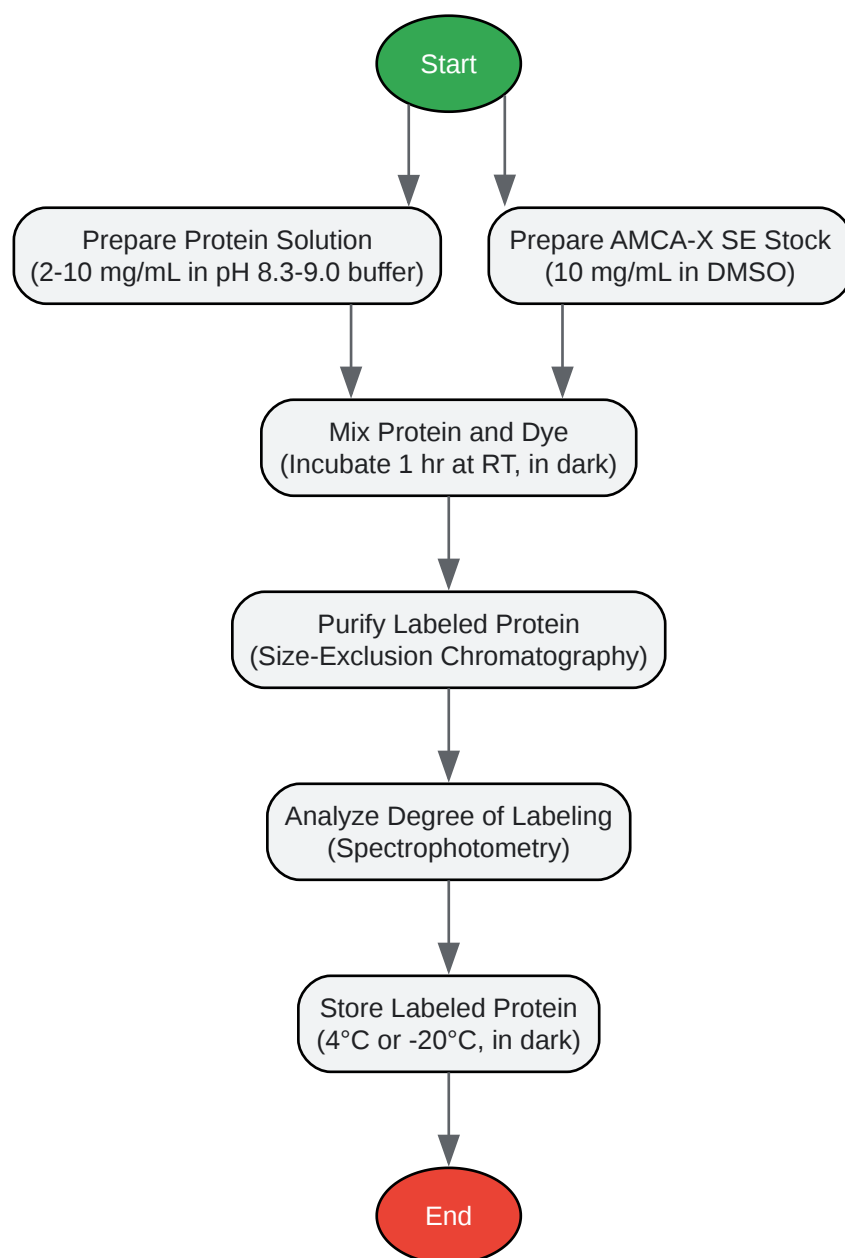
Property	Value	Reference
Excitation Maximum (λ_{ex})	~354 nm	[1]
Emission Maximum (λ_{em})	~442 nm	[1]
Molar Extinction Coefficient (ϵ)	~19,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Fluorescence Quantum Yield (Φ_f)	0.91	[4]
Photostability	High resistance to photobleaching	[3][5][6][7][8]
Reactive Group	Succinimidyl Ester (SE)	[1]
Reacts With	Primary amines (e.g., lysine residues)	[1]
Molecular Weight	443.45 g/mol	

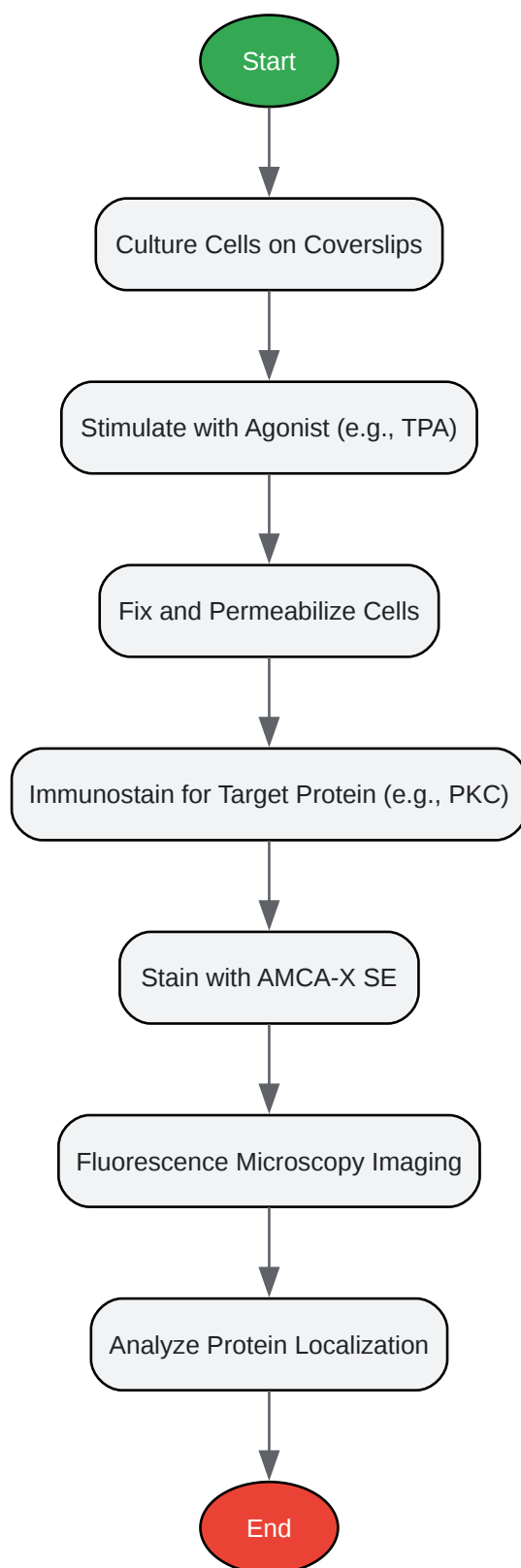
Signaling Pathway Example: Protein Kinase C (PKC) Translocation

A classic example of stimulus-induced protein translocation is the activation of Protein Kinase C (PKC). In its inactive state, conventional PKC isoforms (e.g., PKC α , β , γ) reside in the cytoplasm.[9][10] Upon stimulation by agonists that activate the phospholipase C (PLC) pathway, diacylglycerol (DAG) is produced and intracellular calcium levels rise.[9][10] These

second messengers trigger the translocation of PKC to the plasma membrane, where it becomes active and phosphorylates its downstream targets.[9][11] Phorbol esters, such as TPA (12-O-tetradecanoylphorbol-13-acetate), are potent tumor promoters that mimic DAG and can directly induce PKC translocation and activation.[12][13][14][15]







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